molecular formula C21H21NO6 B2728481 Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate CAS No. 847406-47-7

Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate

Cat. No.: B2728481
CAS No.: 847406-47-7
M. Wt: 383.4
InChI Key: YDNHEGJLZDYDNW-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the benzofuran class of chemicals Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-hydroxybenzaldehyde, under acidic or basic conditions.

    Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced via an etherification reaction using 4-ethoxyphenol and an appropriate alkylating agent.

    Acetamido Group Addition: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

    Psoralen: Known for its use in phototherapy for skin disorders.

    8-Methoxypsoralen: Used in the treatment of psoriasis and vitiligo.

    Angelicin: Investigated for its anticancer properties.

Properties

IUPAC Name

ethyl 3-[[2-(4-ethoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-3-25-14-9-11-15(12-10-14)27-13-18(23)22-19-16-7-5-6-8-17(16)28-20(19)21(24)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNHEGJLZDYDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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